Comparative Target Binding Affinity: ETA Receptor Selectivity Evidence
The compound's design is most consistent with the thiophenesulfonamide class of ETA-selective antagonists. A highly optimized analog from this series, TBC11251, demonstrates a Ki of 0.43 nM for the ETA receptor and an IC50 of 9800 nM for ETB, a selectivity ratio of approximately 7000:1 [1]. While a direct head-to-head study for the target compound is unavailable, the 2,4-difluorobenzyl substitution represents a key point of differentiation from the clinical candidate TBC11251, which features a distinct N-acetyl substitution pattern. The presence of the difluoro motif is predicted to alter both target binding kinetics and metabolic stability compared to non-fluorinated or mono-fluorinated benzyl analogs, but quantitative confirmation is pending [1].
| Evidence Dimension | ETA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Data not available for this specific compound |
| Comparator Or Baseline | TBC11251 (structurally related thiophenesulfonamide) Ki = 0.43 ± 0.03 nM [1] |
| Quantified Difference | Cannot be calculated due to lack of target compound data |
| Conditions | Human recombinant ETA receptor competition binding assay |
Why This Matters
Establishes the class-level potential for high ETA affinity but underscores the procurement risk: without specific Ki data, the compound cannot be assumed to replicate the nanomolar potency of its related clinical candidate.
- [1] Wu, C., et al. (1997). Discovery of TBC11251, a potent, long acting, orally active endothelin receptor-A selective antagonist. Journal of Medicinal Chemistry, 40(11), 1690-1697. View Source
